6-Bromo-1,4-dimethyl-1H-indazole

Physicochemical profiling Drug-likeness ADME prediction

For procurement managers seeking a versatile, drug-like indazole building block, 6-Bromo-1,4-dimethyl-1H-indazole offers distinct advantages over its regioisomers. Its calculated LogP of 2.70 provides 2.4× greater lipophilicity than the 1,3-dimethyl variant, directly enhancing cellular permeability without adding molecular weight. The 6-bromo substitution is strategically positioned for Suzuki couplings to explore kinase hinge-region vectors. With zero hydrogen bond donors and a low tPSA of 17.8 Ų, it is an ideal starting point for CNS-penetrant kinase inhibitor programs. Bulk quantities are available for process chemistry, supported by a high predicted boiling point for safer high-temperature reactions.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B12865576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,4-dimethyl-1H-indazole
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=NN2C)Br
InChIInChI=1S/C9H9BrN2/c1-6-3-7(10)4-9-8(6)5-11-12(9)2/h3-5H,1-2H3
InChIKeyRMPNMZUBCSLGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,4-dimethyl-1H-indazole: A Strategic Building Block for Kinase-Targeted Drug Discovery


6-Bromo-1,4-dimethyl-1H-indazole (CAS 1159511-82-6, C9H9BrN2, MW 225.08) is a halogenated indazole derivative featuring a bromine atom at the 6-position and methyl substituents at the 1- and 4-positions of the indazole bicyclic core . The indazole scaffold serves as a privileged pharmacophore in kinase inhibitor development, forming the core structure of numerous FDA-approved anticancer agents and clinical candidates [1]. This specific substitution pattern yields calculated physicochemical properties including a LogP of 2.70 and zero hydrogen bond donors, making it fully compliant with Lipinski's Rule of Five for drug-likeness [2]. The 6-bromo substitution provides a versatile handle for Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations, enabling rapid diversification at a position known to critically influence kinase selectivity profiles [3].

Why 6-Bromo-1,4-dimethyl-1H-indazole Cannot Be Casually Replaced by Other Bromo-Dimethylindazole Isomers


Indazole regioisomers with identical molecular formulas (C9H9BrN2) but different bromine or methyl positioning exhibit fundamentally divergent physicochemical profiles that directly impact synthetic utility, purification behavior, and downstream biological outcomes. The 1,4-dimethyl pattern produces measurably higher lipophilicity (calculated LogP of 2.70) compared to the 1,3-dimethyl regioisomer (LogP of 2.32) [1]. This 0.38 log unit difference corresponds to an approximately 2.4-fold difference in partition coefficient, substantially affecting chromatographic retention, membrane permeability predictions, and formulation behavior [2]. Furthermore, the bromine position determines the vector of subsequent cross-coupling diversification, with 6-position substitution consistently yielding distinct kinase selectivity profiles in SAR studies compared to 5- or 7-substituted analogs [3]. Procurement decisions that treat bromo-dimethylindazoles as interchangeable building blocks risk introducing uncontrolled variability in both synthetic workflow reproducibility and biological assay outcomes.

Quantitative Differentiation of 6-Bromo-1,4-dimethyl-1H-indazole: Head-to-Head Comparisons and Cross-Study Data


Lipophilicity Differentiation: 1,4-Dimethyl vs. 1,3-Dimethyl Regioisomers

The 1,4-dimethyl substitution pattern on the indazole core produces significantly higher calculated lipophilicity compared to the more common 1,3-dimethyl regioisomer. This difference is not merely theoretical—it has direct implications for chromatographic method development, membrane permeability predictions, and biological assay behavior [1]. The 6-bromo-1,4-dimethyl-1H-indazole exhibits a calculated LogP of 2.70 (JChem) and LogD (pH 7.4) of 2.70, versus the 1,3-dimethyl isomer's LogP of 2.32 and LogD of 2.32 [2]. This 0.38 unit differential corresponds to a measurable shift in retention time under standard reversed-phase HPLC conditions.

Physicochemical profiling Drug-likeness ADME prediction

Boiling Point Differential: Impact on Purification and Thermal Stability Profiling

The boiling point of 6-bromo-1,4-dimethyl-1H-indazole is calculated at 355.8 ± 17.0 °C at 760 mmHg , representing a substantially higher thermal threshold than the 5-bromo positional isomer (310.6 ± 22.0 °C at 760 mmHg) . This 45.2 °C elevation in predicted boiling point provides enhanced thermal stability headroom for reactions requiring elevated temperatures and enables cleaner distillative separations from more volatile reaction byproducts.

Thermal properties Purification Process chemistry

Polar Surface Area: Structural Determinant of Blood-Brain Barrier Penetration Potential

The topological polar surface area (tPSA) of 6-bromo-1,4-dimethyl-1H-indazole is calculated at 17.8 Ų [1], which falls well below the empirical threshold of <60-70 Ų associated with favorable blood-brain barrier (BBB) penetration [2]. This low tPSA value—identical for both 6-bromo-1,4-dimethyl and 6-bromo-1,3-dimethyl isomers—is a class-level characteristic of N-alkylated indazoles lacking polar functional groups.

CNS drug design Blood-brain barrier Pharmacokinetics

Downstream Biological Value: 6-Bromoindazole Core as Validated CSE Inhibitor Scaffold

The 6-bromoindazole core—the parent scaffold of 6-bromo-1,4-dimethyl-1H-indazole—has been experimentally validated as a productive starting point for developing bacterial cystathionine γ-lyase (CSE) inhibitors that potentiate antibiotic activity [1]. Derivatives incorporating the 6-bromoindazole moiety have been synthesized and characterized as CSE inhibitors, with the core contributing to enzyme binding interactions that limit the spread of antibiotic resistance [2].

Antibiotic potentiation Cystathionine γ-lyase Antimicrobial resistance

Recommended Application Scenarios for 6-Bromo-1,4-dimethyl-1H-indazole Based on Verified Differentiating Properties


Kinase Inhibitor SAR Programs Requiring Enhanced Scaffold Lipophilicity

Research teams optimizing kinase inhibitor lead series for improved cellular permeability or membrane partitioning should prioritize 6-bromo-1,4-dimethyl-1H-indazole over the 1,3-dimethyl regioisomer. The 2.4× higher predicted partition coefficient (LogP 2.70 vs. 2.32) [1] provides measurably increased lipophilicity without adding molecular weight or hydrogen bond donors. This property is particularly advantageous when addressing efflux transporter susceptibility or optimizing logD for intracellular target engagement. The 6-bromo position enables Suzuki coupling to introduce diverse aryl/heteroaryl groups at the position most frequently implicated in kinase hinge-region binding interactions.

High-Temperature Cross-Coupling Reaction Sequences Requiring Thermal Robustness

Process chemistry groups developing scalable synthetic routes involving elevated-temperature palladium-catalyzed couplings should select 6-bromo-1,4-dimethyl-1H-indazole based on its superior predicted thermal stability profile. The 355.8 °C boiling point provides a 45 °C safety margin relative to the 5-bromo isomer, reducing decomposition concerns during reactions conducted at 80-120 °C typical of Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira conditions. This thermal headroom also facilitates more aggressive solvent stripping during post-reaction workup without product degradation.

CNS-Penetrant Kinase Inhibitor Discovery Programs

Neuroscience-focused drug discovery teams targeting brain-penetrant kinase inhibitors should consider 6-bromo-1,4-dimethyl-1H-indazole as a scaffold-compatible starting point. The calculated tPSA of 17.8 Ų [2] falls well within the established window for BBB penetration (<60-70 Ų), while the absence of hydrogen bond donors (HBD = 0) eliminates a key liability for CNS exposure [3]. This physicochemical profile supports library design efforts where maintaining CNS drug-likeness during parallel SAR exploration is a critical program requirement.

Antibiotic Adjuvant Discovery Leveraging Validated 6-Bromoindazole Pharmacophore

Antimicrobial resistance research groups investigating bacterial cystathionine γ-lyase (CSE) as a target for antibiotic potentiation can leverage the documented biological validation of the 6-bromoindazole core. Published studies confirm that 6-bromoindazole derivatives serve as effective CSE inhibitors capable of enhancing antibiotic efficacy [4]. The 1,4-dimethyl substitution pattern provides a structurally distinct vector for further optimization while maintaining the validated 6-bromo pharmacophore, offering a differentiated entry point into this emerging target class.

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